molecular formula C10H14N2O B13896597 (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13896597
M. Wt: 178.23 g/mol
InChI Key: OMZIYSJCNGPYBY-PVSHWOEXSA-N
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Description

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the pyrrolidine ring. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives .

Scientific Research Applications

(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents. Examples include:

Uniqueness

What sets (4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10?/m1/s1

InChI Key

OMZIYSJCNGPYBY-PVSHWOEXSA-N

Isomeric SMILES

CC[C@@H]1CNC(=O)C1(C#N)C2CC2

Canonical SMILES

CCC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

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